![molecular formula C6H4ClF2N B3043454 5-Chloro-2,3-difluoroaniline CAS No. 870606-45-4](/img/structure/B3043454.png)
5-Chloro-2,3-difluoroaniline
Overview
Description
5-Chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is a primary aromatic amine, where two hydrogen atoms in the benzene ring are substituted by fluorine atoms and one hydrogen atom is substituted by a chlorine atom .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-difluoroaniline consists of a benzene ring with two fluorine atoms, one chlorine atom, and an amine group (NH2) attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound: the chlorine atom is at position 5, and the fluorine atoms are at positions 2 and 3 .
Physical And Chemical Properties Analysis
5-Chloro-2,3-difluoroaniline is a powder at room temperature . Its molecular weight is 200.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
C6H4ClF2N\text{C}_6\text{H}_4\text{ClF}_2\text{N}C6H4ClF2N
, has garnered interest in various fields due to its unique properties. Below, I’ll explore six distinct applications:Pharmaceutical Synthesis
Safety And Hazards
5-Chloro-2,3-difluoroaniline is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
5-chloro-2,3-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSECOXGMKLKTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluoroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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